9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound classified within the carbazole family, characterized by a unique three-ring structure that includes a pyrrole ring fused to two benzene rings. This compound has garnered attention due to its potential biological activities, particularly in the realm of anticancer research and as a precursor for synthesizing various derivatives with therapeutic implications. The IUPAC name for this compound is 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and it is identified by the CAS number 13815-69-5 .
The synthesis of 9-acetyl-2,3,4,9-tetrahydro-1H-carbazole typically involves several methods:
The molecular formula of 9-acetyl-2,3,4,9-tetrahydro-1H-carbazole is , and it has a molecular weight of approximately 227.2585 g/mol .
The structure features a tetrahydrocarbazole core with an acetyl group at the nitrogen position (N1) and a carbonyl functionality attached to the adjacent carbon atom .
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole participates in various chemical reactions:
The mechanism of action for 9-acetyl-2,3,4,9-tetrahydro-1H-carbazole primarily involves its role as an acetyltransferase. It interacts with various molecular targets such as:
The compound also plays a role in modulating cellular processes related to gene expression and potentially influencing pathways involved in cancer progression.
The compound exhibits significant stability under standard laboratory conditions but may react under specific catalytic environments or with strong oxidizing agents.
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific applications:
The carbazole nucleus is a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring. This planar, electron-rich structure enables extensive π-π stacking interactions with biological macromolecules, particularly DNA and proteins. The scaffold’s rigid polycyclic framework provides exceptional stability while allowing diverse substitution patterns at the C1, C2, C3, C4, and N9 positions. These structural features facilitate precise molecular recognition events, making carbazoles privileged structures in drug discovery [8] [9].
Tetrahydrocarbazoles, where the peripheral benzene rings are partially saturated, introduce conformational flexibility and stereochemical complexity absent in fully aromatic carbazoles. This semi-saturated configuration reduces planarity while maintaining electronic delocalization, enabling interactions with hydrophobic enzyme pockets inaccessible to planar scaffolds. The non-planar structure of 2,3,4,9-tetrahydro-1H-carbazole has been confirmed through X-ray crystallography, revealing a disordered cyclohexene ring adopting half-chair conformations stabilized by intermolecular N–H···π and C–H···π interactions [8].
Tetrahydrocarbazole chemistry originated with Graebe and Glazer’s 1872 isolation of carbazole from coal tar. The first therapeutic applications emerged in the mid-20th century with the discovery of natural products like murrayanine (1962) from Murraya koenigii [9]. Early synthetic efforts focused on Fischer indole synthesis via condensation of cyclohexanone with phenylhydrazines under acidic conditions—a method still employed for tetrahydrocarbazole production today [8].
The 1970s–1990s saw intensive exploration of carbazole alkaloids such as ellipticine, leading to FDA-approved anticancer drugs like N-methyl-9-hydroxyellipticinium acetate (Celiptium®). Contemporary developments include alectinib (Alecensa®), a 5H-benzo[b]carbazol-11(6H)-one derivative approved for ALK-positive lung cancer (2015), and midostaurin (Rydapt®), an FLT3 inhibitor for acute myeloid leukemia (2017) [6] [9]. These milestones established tetrahydrocarbazoles as versatile platforms for oncology therapeutics.
Acetylation at the N9 position serves multiple biochemical purposes:
The acetyl group’s carbonyl oxygen serves as a hydrogen-bond acceptor, significantly improving target affinity compared to unsubstituted analogs. This modification transforms the carbazole from a passive intercalator into an active participant in molecular recognition events, particularly with histone acetyltransferases and kinase domains [5]. Molecular modeling confirms the 9-acetyl moiety’s critical role in stabilizing complexes with CREB-binding protein through carbonyl–lysine interactions [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0